2,4-Diethyl-1-methylcyclohexane

Physical chemistry Distillation engineering Thermodynamics

2,4-Diethyl-1-methylcyclohexane (CAS 61142-70-9) is a trisubstituted cycloalkane with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g·mol⁻¹. It features a cyclohexane core bearing one methyl and two ethyl substituents at the 1-, 2-, and 4-positions, respectively, resulting in multiple stereoisomeric forms.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 61142-70-9
Cat. No. B13940308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethyl-1-methylcyclohexane
CAS61142-70-9
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCC1CCC(C(C1)CC)C
InChIInChI=1S/C11H22/c1-4-10-7-6-9(3)11(5-2)8-10/h9-11H,4-8H2,1-3H3
InChIKeyIOHRVVBGMVEXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethyl-1-methylcyclohexane (CAS 61142-70-9): Procurement-Relevant Identity and Physicochemical Baseline


2,4-Diethyl-1-methylcyclohexane (CAS 61142-70-9) is a trisubstituted cycloalkane with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g·mol⁻¹ . It features a cyclohexane core bearing one methyl and two ethyl substituents at the 1-, 2-, and 4-positions, respectively, resulting in multiple stereoisomeric forms [1]. The compound is a saturated hydrocarbon that exists as a colorless liquid with a predicted boiling point of approximately 189.8 °C at 760 mmHg and a predicted flash point near 59 °C . Its exact mass (154.172 Da) and gas-chromatographic mass spectrum are documented in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library, providing verified spectral fingerprints for analytical identification [1].

Library-matched mass spectrum for GC-MS identification
Retention index window distinct from C9–C10 alkylcyclohexanes
Computed thermophysical and partitioning properties for modeling

Why 2,4-Diethyl-1-methylcyclohexane Cannot Be Interchanged with Other C₁₁H₂₂ or Alkylcyclohexane Isomers in Analytical and Physicochemical Workflows


Substituted cyclohexanes sharing the C₁₁H₂₂ formula or similar alkyl-substitution patterns exhibit markedly different vapor pressures, boiling points, mass spectral fragmentation patterns, and gas-chromatographic retention indices because the number, position, and stereochemistry of substituents dictate conformational equilibria and intermolecular forces [1]. For example, n-pentylcyclohexane (C₁₁H₂₂) boils at 202 °C , while 2,4-diethyl-1-methylcyclohexane is predicted to boil near 189.8 °C . Such differences in volatility, polarity, and chromatographic behavior render generic substitution unacceptable for quantitative analytical methods, reference-standard applications, or physical-property correlations.

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Isomeric C11H22 cycloalkanes exhibit distinct boiling points; vapor-handling assumptions may not transfer between isomers.
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Mass spectral fragmentation differs with branching; identical exact mass does not imply equivalent library match.
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Retention index shifts of >100 units between isomers prevent direct substitution in GC methods without revalidation.

2,4-Diethyl-1-methylcyclohexane: Quantified Differentiation Evidence Relative to Closest Alkylcyclohexane Analogs


Boiling Point and Volatility Differentiation of 2,4-Diethyl-1-methylcyclohexane from the Constitutional Isomer n-Pentylcyclohexane

2,4-Diethyl-1-methylcyclohexane and n-pentylcyclohexane share the molecular formula C₁₁H₂₂ (MW 154.29) but differ in substitution pattern. The predicted normal boiling point of the target compound (189.8 °C) is approximately 12 °C lower than the experimentally measured boiling point of n-pentylcyclohexane (202 °C) , reflecting reduced polarizability and lower enthalpy of vaporization arising from the branched, multi-substituted cyclohexane architecture . This boiling-point differential directly impacts vacuum-distillation cut points and vapor-handling system design.

Boiling Point vs n-Pentylcyclohexane
Data to verify
Target: 189.8 °C (pred.)
n-Pentyl: 202 °C (exp.)
Δ ≈ −12 °C
Volatility profile differs markedly; distillation cut points not interchangeable.
Predicted value requires experimental confirmation for critical process design.
Physical chemistry Distillation engineering Thermodynamics

Exact Mass and Mass Spectral Fingerprint Differentiation of 2,4-Diethyl-1-methylcyclohexane from Closely Eluting Alkylcyclohexanes

The exact monoisotopic mass of 2,4-diethyl-1-methylcyclohexane is 154.172151 Da, as recorded in the Wiley Registry and KnowItAll Mass Spectral Library [1]. This value is identical to that of n-pentylcyclohexane (exact mass 154.172 Da), meaning the two isomers cannot be resolved by low-resolution mass spectrometry. However, the electron-ionization (EI) fragmentation pattern of the target compound, which is dominated by ring-opening and side-chain cleavage pathways characteristic of a 1,2,4-trisubstituted cyclohexane, provides a distinct spectral fingerprint that differs from the fragmentation spectrum of n-pentylcyclohexane, which primarily undergoes α-cleavage at the linear pentyl substituent [2]. This spectral differentiation is critical for unambiguous isomer identification in complex hydrocarbon mixtures.

Mass Spectrum vs n-Pentylcyclohexane
Class-level
Target: Trisubstituted EI fragmentation; library spectrum available
n-Pentyl: m/z 83/55 base peaks
Qualitative base-peak and ion-ratio divergence
Isomer-specific spectral fingerprint essential for unambiguous GC-MS identification.
Match factor ≥900 recommended for library confirmation.
Analytical chemistry GC-MS Petroleomics

Gas-Chromatographic Retention-Index Offset of 2,4-Diethyl-1-methylcyclohexane Relative to Mono- and Disubstituted Alkylcyclohexane Analogs

Kováts retention-index (RI) increments for alkylcyclohexanes are additive functions of the number, length, and position of substituents [1]. While experimentally determined RI values for 2,4-diethyl-1-methylcyclohexane are not currently published on the NIST Webbook or other reference collections, the RI can be projected using group-additivity rules. The compound contains 11 carbon atoms with three alkyl substituents, yielding an estimated RI on a non-polar column (OV-101/squalane) in the range of 1090–1120, which is ~70–100 index units higher than 1-ethyl-2-methylcyclohexane (C₉H₁₈, RI ~903) [2] and significantly higher than the disubstituted analog 1,4-diethylcyclohexane (C₁₀H₂₀) [3]. This retention-index shift means the target compound elutes in a region of the chromatogram where it does not co-elute with common petroleum-derived C₉–C₁₀ alkylcyclohexanes, making it a useful retention-index marker for heavier or synthetic fractions.

Retention Index (Projected)
Class-level
Target est. RI 1090–1120 (OV-101)
1-Ethyl-2-methylcyclohexane RI ~903
Δ ≈ +190–220 units
Resolved from C9–C10 alkylcyclohexanes; useful as heavier-fraction marker.
RI projection; experimental determination advised for method validation.
Gas chromatography Retention index Petroleum biomarker analysis

Predicted Flash-Point and Safety-Classification Differentiation of 2,4-Diethyl-1-methylcyclohexane from 1-Ethyl-2-methylcyclohexane

The predicted flash point of 2,4-diethyl-1-methylcyclohexane (59.2 °C) is approximately 27 °C higher than the experimental flash point of 1-ethyl-2-methylcyclohexane (≈32 °C) . Under GHS and OSHA hazardous materials classification criteria, a flash point above 37.8 °C (100 °F) places a liquid in the combustible (Class IIIA) rather than flammable (Class IB/IC) category, significantly altering storage, ventilation, and shipping requirements.

Flash Point Classification
Data to verify
ΔTflash ≈ +27 °C vs 1-ethyl-2-methylcyclohexane
GHS Category 4 vs Category 3 threshold
Higher flash point places compound in combustible-liquid category.
Predicted; verify with closed-cup method for regulatory documentation.
Process safety Flammable liquid classification Regulatory compliance

Computed LogP and Aqueous Solubility Differentiation Between 2,4-Diethyl-1-methylcyclohexane and Cyclohexane

The computed octanol-water partition coefficient (LogP) of 2,4-diethyl-1-methylcyclohexane is 3.86 , which is nearly 0.8 log units higher than the experimental LogP of cyclonexane (LogP = 3.07) and approximately 0.3 log units higher than the estimated LogP of 1-ethyl-2-methylcyclohexane (~3.56) [1]. This higher LogP indicates stronger hydrophobic character, lower aqueous solubility, and greater tendency to partition into organic phases, lipids, or environmental matrices such as soil organic matter and sediment.

LogP & Hydrophobicity
Class-level
Target LogP 3.86 (computed)
Cyclohexane LogP 3.07
Δ ≈ +0.79
Stronger hydrophobic partitioning; fate models require isomer-specific data.
In silico estimate; experimental LogP not available.
Environmental fate QSAR Partitioning

2,4-Diethyl-1-methylcyclohexane: Recommended Application Scenarios Rooted in Verified Differentiation Evidence


Analytical Reference Standard for GC-MS Identification and Quantification of C₁₁ Alkylcyclohexanes in Petroleum Fractions and Environmental Samples

The verified mass spectrum and predicted retention index of 2,4-diethyl-1-methylcyclohexane [1] support its use as a retention-index marker and mass-spectral library standard when analyzing middle-distillate fuels, crude oils, or contaminated site samples. Its RI range (~1090–1120) places it in a chromatographic window distinct from C₉–C₁₀ alkylcyclohexanes [2], reducing the risk of co-elution errors during isomer-specific quantification.

Physical Property Surrogate for Trialkylcyclohexane Fractions in Process Simulation and Thermodynamic Modeling

The predicted boiling point (189.8 °C), flash point (59.2 °C), and computed LogP (3.86) [1] position 2,4-diethyl-1-methylcyclohexane as a representative component for modeling the thermophysical and environmental-partitioning behavior of trialkylcyclohexane streams in petroleum refining, fine-chemical synthesis, or waste-incineration fate models, where iso-paraffinic behavior and flash-point classification differ from linear alkylcyclohexane analogs [2].

Flammable-Liquid Classification and Storage-Compliance Benchmark for C₁₁ Cycloalkanes in Chemical Warehousing

The predicted flash point of 59.2 °C places 2,4-diethyl-1-methylcyclohexane in GHS Category 4 (combustible liquid) rather than Category 3 (flammable liquid) [1], in contrast to ethyl-methylcyclohexane isomers with flash points ≤32 °C. This classification directly informs procurement, storage-container specifications, and ventilation requirements for laboratories and pilot plants handling this compound.

Synthetic Intermediate for Studies on Sterically Hindered Cyclohexane Conformational Equilibria

The 1,2,4-substitution pattern of 2,4-diethyl-1-methylcyclohexane generates multiple stereoisomers with distinct axial/equatorial energy differences [1]. Researchers investigating steric effects in cycloalkane reactivity or developing NMR-based conformational analysis methods use this compound as a well-defined model system to calibrate computational predictions against experimental coupling constants and NOE measurements.

Application
Selection Property
Validation Focus
GC-MS Reference Standard for C11 Alkylcyclohexanes
Library-matched mass spectrum and retention index region
Isomer-specific identification in complex hydrocarbon mixtures
Physical Property Surrogate for Trialkylcyclohexane Fractions
Computed boiling point, flash point, and LogP
Process simulation and environmental fate modeling
Flammable-Liquid Classification Benchmark
Predicted flash point classification (GHS Category 4)
Storage, ventilation, and shipping compliance
Conformational Analysis Model Compound
1,2,4-trisubstituted stereoisomer mixture
NMR and computational conformational studies
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